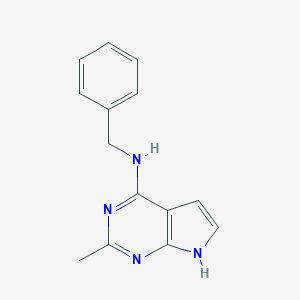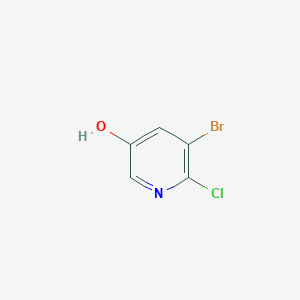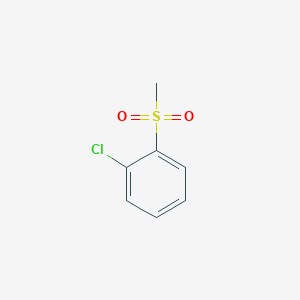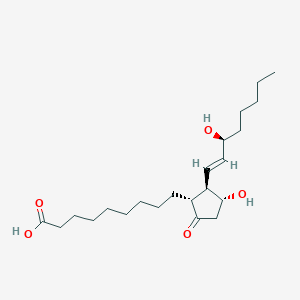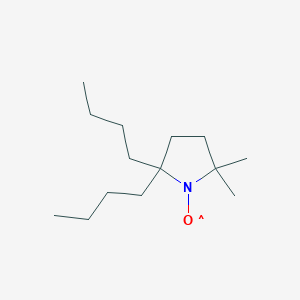
5-Proxylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Proxylnonane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclic hydrocarbon with a molecular formula of C10H20, and it is commonly used in organic synthesis as a building block for various compounds. In
Mecanismo De Acción
The mechanism of action of 5-Proxylnonane is not well-understood, but it is believed to act as a modulator of various biological pathways. This compound has been shown to interact with various enzymes and receptors, including cytochrome P450 enzymes and G protein-coupled receptors. The exact mechanism of action of 5-Proxylnonane is still under investigation, and further research is needed to fully understand its effects.
Efectos Bioquímicos Y Fisiológicos
5-Proxylnonane has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the activity of various enzymes and receptors involved in inflammation, cancer, and microbial infections. In addition, 5-Proxylnonane has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Proxylnonane in lab experiments is its unique properties, which make it a valuable building block for various compounds. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 5-Proxylnonane is its potential toxicity, which may limit its use in certain experiments. In addition, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 5-Proxylnonane, including the development of new compounds and materials with unique properties. This compound may also have potential applications in drug discovery and the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of 5-Proxylnonane.
Métodos De Síntesis
The synthesis of 5-Proxylnonane can be achieved through several methods, including the Diels-Alder reaction, the Grignard reaction, and the Wittig reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, resulting in the formation of a cyclic compound. The Grignard reaction involves the reaction between an alkyl or aryl magnesium halide and a carbonyl compound, resulting in the formation of a new carbon-carbon bond. The Wittig reaction involves the reaction between a phosphorus ylide and a carbonyl compound, resulting in the formation of an alkene.
Aplicaciones Científicas De Investigación
5-Proxylnonane has been used in various scientific research applications, including organic synthesis, drug discovery, and materials science. This compound has been used as a building block for various compounds, including natural products and pharmaceuticals. In drug discovery, 5-Proxylnonane has been used as a scaffold for the development of new drugs due to its unique properties. In materials science, this compound has been used as a precursor for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
127898-70-8 |
|---|---|
Nombre del producto |
5-Proxylnonane |
Fórmula molecular |
C14H28NO |
Peso molecular |
226.38 g/mol |
InChI |
InChI=1S/C14H28NO/c1-5-7-9-14(10-8-6-2)12-11-13(3,4)15(14)16/h5-12H2,1-4H3 |
Clave InChI |
SPVHKUCKXPCXPJ-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(N1[O])(C)C)CCCC |
SMILES canónico |
CCCCC1(CCC(N1[O])(C)C)CCCC |
Otros números CAS |
127898-70-8 |
Sinónimos |
5-proxyl-nonane 5-proxylnonane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



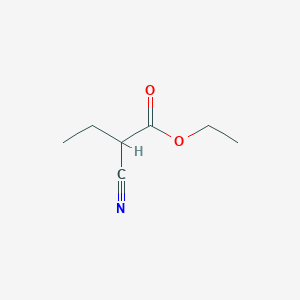
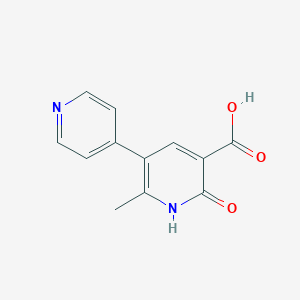
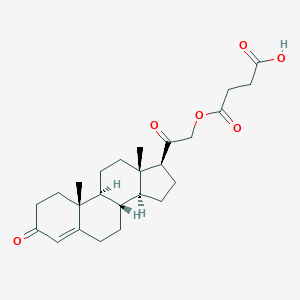
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
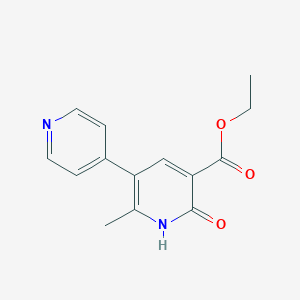
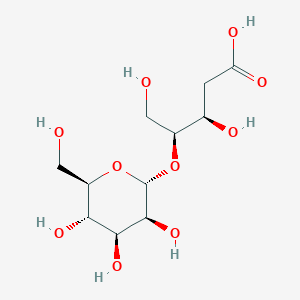
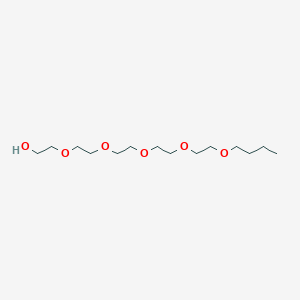
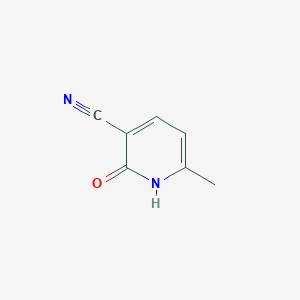
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
